molecular formula C13H14N2O4S B2732922 1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid CAS No. 871478-69-2

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid

Cat. No.: B2732922
CAS No.: 871478-69-2
M. Wt: 294.33
InChI Key: JUEIREKJZGKLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a 1,2-benzisothiazole-1,1-dioxide (saccharin-like) moiety attached to the piperidine ring at position 3, with a carboxylic acid group at the same position. Its structural uniqueness arises from the electron-withdrawing benzisothiazole-dioxide group, which enhances acidity and promotes π-stacking interactions, influencing its aggregation behavior and reactivity in chemical or biological systems . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-332025) for research applications, with a molecular weight of 279.31 g/mol and CAS RN 1005611-34-6 .

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIREKJZGKLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzisothiazole ring, which is then fused with a piperidine derivative

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality for research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in the treatment of various diseases.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Biochemical Research

This compound is utilized in proteomics and biochemical assays due to its ability to interact with specific proteins.

Case Study: Protein Interaction Studies
Research has shown that this compound can serve as a probe in studying protein interactions within cellular pathways. It aids in elucidating mechanisms of action for various enzymes and receptors .

Material Science

The unique structural characteristics of this compound enable its use in developing advanced materials.

Case Study: Synthesis of Functional Polymers
Investigations into the polymerization of this compound have led to the creation of functionalized polymers with enhanced mechanical properties and thermal stability. These materials are being explored for applications in coatings and composites .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial activitySignificant inhibition of bacterial growth
Biochemical ResearchProtein interaction studiesUseful as a probe for studying protein dynamics
Material ScienceDevelopment of functional polymersEnhanced mechanical properties observed

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring and carboxylic acid group can enhance the compound’s binding affinity and specificity, making it a potent molecule for various applications.

Comparison with Similar Compounds

Structural Analogues in the Piperidine Carboxylic Acid Family

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Notable Features Reference
1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid Benzisothiazole-1,1-dioxide at C3 of piperidine; carboxylic acid at C3 279.31 1005611-34-6 Strong electron-withdrawing effects; high potential for π-stacking
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine ring at C3 of piperidine; methyl group on pyrazine 221.25 930111-02-7 Lower molecular weight; pyrazine introduces aromaticity but lacks sulfur-based electron withdrawal
1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-2-carboxylic acid Benzisothiazole-1,1-dioxide at C3; carboxylic acid at C2 279.31 1008979-95-0 Positional isomer of the target compound; altered spatial arrangement may affect solubility or receptor binding
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Pyrimidine ring at C3 of piperidine 219.23 PK01597E-2 (Kishida) Pyrimidine’s dual nitrogen atoms enhance hydrogen bonding but reduce lipophilicity compared to benzisothiazole
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid Imidazopyridine-benzodioxole hybrid at C3 433.44 1029108-71-1 Extended conjugated system; likely higher cellular permeability due to lipophilic benzodioxole

Functional Group Impact on Physicochemical Properties

  • Electron-Withdrawing Effects : The benzisothiazole-1,1-dioxide group in the target compound significantly lowers the pKa of the carboxylic acid (predicted <3.5) compared to analogues like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (pKa ~4.5), enhancing solubility in polar solvents .
  • Aggregation Behavior : The planar benzisothiazole-dioxide moiety facilitates π-stacking, which may lead to crystalline or aggregated forms under certain conditions. This contrasts with pyrazine or pyrimidine analogues, which exhibit weaker stacking due to smaller aromatic surfaces .

Biological Activity

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 294.33 g/mol
  • CAS Number : 871478-69-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound exhibits properties that suggest it may act as an inhibitor in certain enzymatic pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the notable mechanisms involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes bioactive lipids such as anandamide. This inhibition leads to increased levels of these lipids, which are involved in pain modulation and inflammation processes. Studies indicate that similar compounds can attenuate pain responses in animal models, suggesting a potential therapeutic application for pain management .

Biological Activity and Therapeutic Potential

The compound has been evaluated for various biological activities:

  • Antipsychotic Activity : Preliminary studies have indicated that derivatives of benzisothiazole can exhibit antipsychotic effects. In receptor binding assays, compounds similar to this compound demonstrated significant affinity for dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders .
  • Pain Management : The FAAH inhibitory activity suggests that this compound could be explored for its analgesic properties. In models of neuropathic pain, compounds with similar structures have shown efficacy in reducing pain sensitivity and hyperalgesia .

Research Findings and Case Studies

Several studies have highlighted the biological effects of related compounds:

StudyFindings
Investigated the antipsychotic potential of benzisothiazole derivatives; showed significant receptor binding affinity.
Demonstrated that FAAH inhibitors increase endocannabinoid levels, leading to reduced pain sensitivity in rat models.
Discussed structure-activity relationships among piperidine derivatives; identified key modifications for enhanced biological activity.

Q & A

Q. How can researchers optimize the synthesis of 1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Reaction Design : Use a one-pot synthesis approach to minimize intermediate isolation steps. For example, coupling benzisothiazol-3-one derivatives with piperidine precursors under inert atmospheres (N₂) can reduce side reactions .
  • Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(dppf)) in dioxane/water mixtures improve cross-coupling efficiency, as demonstrated in analogous piperidine-carboxylic acid syntheses .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (1:3 ratio) to isolate the product while removing unreacted starting materials .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, particularly for benzisothiazol-3-one derivatives, which often exhibit planar aromatic systems .
  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) and ¹H/¹³C NMR to verify substituent positions on the piperidine and benzisothiazole rings. For example, coupling constants (J-values) can distinguish axial vs. equatorial proton orientations .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for sulfone (-SO₂) functional groups .

Q. How should researchers assess the purity of this compound for in vitro studies?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥95% is recommended for biological assays .
  • Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values to detect residual solvents or impurities .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols (GHS H335) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfone group .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of benzisothiazol-3-one derivatives, including this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against cysteine proteases or kinases using fluorogenic substrates. The sulfone group may act as a hydrogen-bond acceptor, disrupting active-site interactions .
  • Cellular Assays : Compare cytotoxicity (e.g., IC₅₀) in cancer vs. normal cell lines. For example, benzisothiazol-3-ones inhibit proliferation via ROS generation or mitochondrial dysfunction .

Q. How can computational modeling predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfone oxygen) prone to nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies or degradation pathways .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products (e.g., hydrolyzed carboxylic acids) .
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature (40–60°C) data .

Q. How can researchers validate conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening : Use shake-flask methods with HPLC quantification. For example, test DMSO (polar aprotic) vs. ethyl acetate (nonpolar) and correlate with Hansen solubility parameters .
  • Co-solvency Approaches : Blend solvents (e.g., PEG-400/water) to enhance solubility for in vivo formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.